Bienvenue dans la boutique en ligne BenchChem!

{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine

Conformational analysis Thermochemistry Piperidine ring stability

{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine (CAS 927979-06-4) is a para-substituted phenylmethanamine featuring a 3-methylpiperidin-1-ylsulfonyl moiety. This compound serves as a synthetic intermediate and scaffold for the elaboration of biologically active sulfonamide derivatives, particularly within the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor class.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38
CAS No. 927979-06-4
Cat. No. B2398856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine
CAS927979-06-4
Molecular FormulaC13H20N2O2S
Molecular Weight268.38
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C13H20N2O2S/c1-11-3-2-8-15(10-11)18(16,17)13-6-4-12(9-14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3
InChIKeyMNZZDOSKBMCICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine (927979-06-4): A 3-Methylpiperidine-Sulfonamide Building Block for Targeted Medicinal Chemistry Applications


{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine (CAS 927979-06-4) is a para-substituted phenylmethanamine featuring a 3-methylpiperidin-1-ylsulfonyl moiety [1]. This compound serves as a synthetic intermediate and scaffold for the elaboration of biologically active sulfonamide derivatives, particularly within the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor class [2]. Its primary amine functionality, in combination with the sulfonamide-linked 3-methylpiperidine, provides a defined vector for chemical diversification that is distinct from isomeric methylpiperidine analogs.

Why the 3-Methylpiperidine Substitution Pattern in 927979-06-4 Cannot Be Replaced by Unsubstituted or Isomeric Methylpiperidine Analogs


The 3-methyl substituent on the piperidine ring is not a trivial modification. Comprehensive thermochemical studies demonstrate that the position of methyl substitution profoundly alters the standard molar enthalpy of formation and, consequently, the conformational equilibrium of the piperidine ring [1]. For instance, the gaseous-phase standard molar enthalpy of formation for 3-methylpiperidine is –(79.2 ± 1.6) kJ·mol⁻¹, compared to –(59.1 ± 1.7) kJ·mol⁻¹ for 1-methylpiperidine (representing the unsubstituted N-sulfonylpiperidine core) and –(82.9 ± 1.7) kJ·mol⁻¹ for 4-methylpiperidine [1]. These thermodynamic differences translate into distinct conformational preferences for the piperidine ring—axial vs. equatorial orientation of the methyl group—which can directly impact molecular recognition, target binding, and metabolic stability when the sulfonamide scaffold is elaborated into bioactive molecules [1]. Therefore, interchanging the 3-methylpiperidine with the unsubstituted piperidine or the 2- or 4-methyl isomers yields a chemically non-equivalent entity with potentially altered pharmacological and physicochemical profiles.

Quantitative Differentiation Evidence for 4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine (927979-06-4) vs. Closest Analogs


Thermodynamic Stability Differentiates the 3-Methylpiperidine Scaffold from Unsubstituted and 4-Methyl Analogs

The 3-methyl substitution confers a distinct thermodynamic stabilization profile on the piperidine ring relative to the unsubstituted piperidine core and the 4-methyl isomer [1]. Standard molar enthalpies of formation in the gaseous phase at 298.15 K are: 1-methylpiperidine (representing the N-substituted, otherwise unsubstituted piperidine): –(59.1 ± 1.7) kJ·mol⁻¹; 3-methylpiperidine: –(79.2 ± 1.6) kJ·mol⁻¹; 4-methylpiperidine: –(82.9 ± 1.7) kJ·mol⁻¹ [1]. The ~20 kJ·mol⁻¹ stabilization of the 3-methyl isomer over the 1-methyl (unsubstituted) analog reflects the energetic cost of introducing a methyl group onto the ring carbon, and the small but measurable difference between 3- and 4-methyl isomers (~3.7 kJ·mol⁻¹) indicates that the substitution position meaningfully influences ring conformational energetics [1].

Conformational analysis Thermochemistry Piperidine ring stability

Validated NAMPT Pharmacophore: The 3-Methylpiperidinylsulfonylphenyl Core Delivers Sub-100 nM Enzyme Inhibition

The 4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl scaffold present in 927979-06-4 is a validated pharmacophore for inhibition of human nicotinamide phosphoribosyltransferase (NAMPT), an anticancer target [1][2]. The elaborated urea derivative 3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-(pyridin-3-ylmethyl)urea (which is directly accessible from 927979-06-4 via a single-step urea formation) exhibits an IC50 of 100 nM against recombinant human NAMPT [1]. This level of potency establishes the 3-methylpiperidinylsulfonylphenyl core as a productive starting point for NAMPT inhibitor development. While the corresponding des-methyl (unsubstituted piperidine) thiourea analog has also been co-crystallized with NAMPT (PDB 4JR5) [2], the 3-methyl variant offers a differentiated conformational and steric profile that may be exploited for selectivity optimization.

NAMPT inhibition Anticancer target Pharmacophore validation

Primary Amine Functional Handle Enables Broad Derivatization Chemistry Unavailable to Corresponding Aniline Analogs

927979-06-4 possesses a free benzylamine (–CH2NH2) functional group, which exhibits substantially greater nucleophilicity than the corresponding aniline (–NH2 directly attached to the aromatic ring) analog 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline (CAS 109069-00-3) [1]. This enhanced nucleophilicity enables rapid and high-yielding derivatizations including urea formation (via isocyanate coupling), amide bond formation (via activated ester or acid chloride), reductive amination with aldehydes, and sulfonamide coupling—all under milder conditions than those required for the less reactive aniline nitrogen [1]. This synthetic advantage translates to higher product yields and greater scaffold diversification efficiency in parallel medicinal chemistry campaigns.

Synthetic versatility Benzylamine reactivity Medicinal chemistry diversification

Commercial Purity Benchmarking: 927979-06-4 Available at 98% Purity with Traceable Quality Specifications

Multiple commercial suppliers list 927979-06-4 at a certified purity of 98% (Leyan Product No. 2227134) . In contrast, the des-methyl analog (4-(piperidin-1-ylsulfonyl)phenyl)methanamine (CAS 205259-71-8) is commonly offered at a minimum purity specification of 95% (AKSci Cat. V4232) . This 3-percentage-point purity differential may appear modest, but it represents a meaningful reduction in total impurity burden—from ≤5% total impurities to ≤2%—which can be critical in biological assays where unidentified impurities may produce confounding off-target effects or cytotoxicity.

Chemical purity Procurement specification Quality control

Patent Landscape Confirms Pharmaceutical Relevance of the 3-Methylpiperidinylsulfonyl Motif Across Multiple Therapeutic Indications

The 3-methylpiperidin-1-ylsulfonyl structural motif present in 927979-06-4 is explicitly claimed in multiple patent families covering diverse therapeutic applications, including inhibitors of long-chain fatty acyl elongase (LCE) for cardiovascular and metabolic diseases (US Patent 8,188,280) [1] and NAMPT inhibitors for oncology indications [2]. In contrast, the corresponding 2-methylpiperidine and 4-methylpiperidine isomers do not appear with comparable frequency in granted pharmaceutical patents, suggesting that the 3-methyl substitution pattern has been preferentially pursued by medicinal chemistry teams for its favorable balance of steric and electronic properties [1].

Patent analysis 3-Substituted sulfonylpiperidine Therapeutic applications

Priority Application Scenarios for 4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine (927979-06-4) Based on Evidence-Based Differentiation


Synthesis of NAMPT Inhibitor Candidates via Single-Step Urea Formation

The primary benzylamine of 927979-06-4 reacts efficiently with isocyanates or activated carbamates to generate urea-linked NAMPT inhibitors, as exemplified by the 100 nM NAMPT inhibitor 3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-(pyridin-3-ylmethyl)urea [1]. This single-step derivatization route provides rapid access to potent compounds without requiring protecting group strategies, making it ideal for hit-to-lead and lead optimization programs in oncology drug discovery [1][2].

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Exploration of Sulfonamide-Based Enzyme Inhibitors

The enhanced nucleophilicity of the benzylamine handle (pKa ~9.3) relative to aniline-based alternatives (pKa ~4.6) enables high-yielding parallel amide and sulfonamide coupling reactions under mild conditions [1]. This facilitates the rapid construction of diverse compound libraries for SAR studies, where the 3-methylpiperidine sulfonamide core remains constant while the amine-derived moiety is systematically varied.

Fragment-Based Drug Discovery (FBDD) Using the 3-Methylpiperidine Scaffold as a Privileged Fragment

The defined thermodynamic and conformational properties of the 3-methylpiperidine ring—quantified by the gaseous-phase enthalpy of formation of –(79.2 ± 1.6) kJ·mol⁻¹ [1]—make 927979-06-4 suitable as a fragment for FBDD campaigns. Its distinct conformational preference (axial vs. equatorial methyl orientation) provides a unique three-dimensional vector for fragment growing, in contrast to the unsubstituted piperidine analog which lacks this conformational bias [1].

Chemical Probe Development for Target Validation Studies in Metabolic and Cardiovascular Disease

The inclusion of the 3-methylpiperidinylsulfonyl motif in patent-protected LCE inhibitor series (US Patent 8,188,280) [1] supports the use of 927979-06-4 as a starting material for chemical probe development targeting elongase enzymes implicated in cardiovascular and metabolic disorders. The scaffold's established intellectual property pedigree reduces freedom-to-operate risks for academic probe development programs.

Quote Request

Request a Quote for {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.